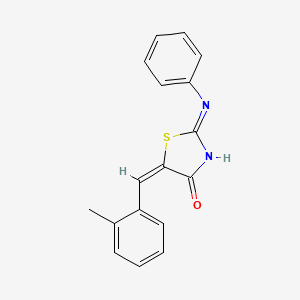

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(5E)-5-[(2-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19-17(21-15)18-14-9-3-2-4-10-14/h2-11H,1H3,(H,18,19,20)/b15-11+ |

InChI Key |

WUUDNVKYHJWRAI-RVDMUPIBSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Key Reaction Steps

-

Starting Materials :

-

2-(Phenylimino)-1,3-thiazolidin-4-one : Serves as the base heterocyclic scaffold.

-

2-Methylbenzaldehyde : Acts as the carbonyl component for condensation.

-

-

Reaction Conditions :

-

Mechanism :

Purification and Isolation

-

Recrystallization : From methanol or acetate acid to obtain pure crystals .

-

Column Chromatography : Using silica gel with eluents like ethyl acetate/hexane mixtures .

Reaction Conditions and Yield

Key Analytical Techniques

-

X-Ray Crystallography :

-

NMR Spectroscopy :

-

Elemental Analysis :

Molecular Geometry

-

Non-Planarity : The thiazolidin-4-one core exhibits slight bending (11–16° dihedral angles between planes) .

-

Intermolecular Interactions :

Analogous Compounds and Trends

Challenges and Considerations

-

Regioselectivity : Knoevenagel condensation requires precise control of the methylene group’s reactivity to avoid side reactions .

-

Catalyst Choice : Acetic acid or monoaminoethanol improves reaction efficiency compared to PEG/PPG .

-

Scalability : Column chromatography and recrystallization are critical for purification but may limit large-scale production .

This compound’s synthesis leverages well-established Knoevenagel condensation protocols, with structural insights from X-ray and NMR data. Further studies could optimize reaction conditions for higher yields or explore its biological activity, building on the anti-inflammatory and anticancer potential of related thiazolidin-4-one derivatives .

Scientific Research Applications

Scientific Research Applications

- Anticancer Activity: Research indicates that certain BPT analogs, including 5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT), exhibit anticancer activity . These compounds can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, independently of P-glycoprotein status, which is often associated with drug resistance in cancer treatments .

- Development of Novel Therapeutics: A study analyzed 18 commercially available BPT analogs and synthesized 7 more to assess their antitumor activity across various cancer cells, including drug-resistant lung cancer cell lines . Two of these compounds demonstrated greater potency than MMPT in inducing apoptosis in specific cancer cell lines, maintaining tumor selectivity .

- Synthesis of Thiazolidinone Derivatives: 5-(2-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be used in the synthesis of (2Z,5Z)-3-benzyl/alkyl-5-(2-oxo-5-arylfuran-3(2H)-ylidene)-2-(phenylimino)thiazolidin-4-one derivatives . These derivatives are produced through a three-component reaction using phenacyl bromides, pyridine, and methyl 2-(3-benzyl/alkyl-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)acetates . This method requires low energy, achieves excellent yields, does not use a metal catalyst, and uses mild conditions .

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

- 5-(2H-1,3-Benzodioxol-5-ylmethylidene) analog (Compound 3): Exhibits potent antiglycation activity by inhibiting advanced glycation end products (AGEs) and reversing hyperglycemia-induced α-helix/β-sheet conformational changes in human serum albumin .

- 5-(4-Fluorobenzylidene) analog : Substitution with electron-withdrawing fluorine enhances binding to biological targets, as seen in its improved docking scores compared to methyl-substituted derivatives .

- 5-(Anthracen-9-ylmethylidene) analog : The bulky anthracene group increases steric hindrance, reducing solubility but enhancing π-π stacking interactions in crystallography studies .

Modifications at the Imino Group

- 2-(Morpholinoimino) analogs: Morpholine substitution improves water solubility and pharmacokinetic properties compared to phenylimino derivatives, though it reduces antiglycation activity .

Antiglycation Activity

Computational docking reveals that polar groups (e.g., benzodioxol) enhance binding to albumin’s lysine residues, critical for glycation inhibition .

Anticancer Activity

- 5-(4-Methylbenzylidene) analog (MMPT) : Induces apoptosis in P-glycoprotein-overexpressing cancer cells (IC50: 8.2 μM) via caspase-3 activation .

- 5-(2,4-Dihydroxybenzylidene) analog (DBPT) : Exhibits selective toxicity toward lung cancer cells (IC50: 6.5 μM) but lacks efficacy in the target compound’s structural class .

Antimicrobial Activity

- (Z)-5-(Substituted benzylidene)-2-(phenylamino) analogs: Show broad-spectrum antimicrobial activity (MIC50: 12–45 μM), with electron-withdrawing groups (e.g., nitro) enhancing potency . The target compound’s 2-methyl group may reduce penetration through bacterial membranes compared to nitro-substituted derivatives .

Computational and ADMET Profiles

- Molecular Docking : The target compound’s docking score (−8.2 kcal/mol) is lower than Compound 3 (−9.5 kcal/mol), attributed to the benzodioxol group’s hydrogen-bonding capacity .

- ADMET Predictions: The target compound exhibits favorable drug-likeness (Lipinski’s rule compliant) with moderate solubility (LogP: 3.2) and low hepatotoxicity risk . In contrast, morpholinoimino analogs show higher aqueous solubility (LogP: 2.1) but increased renal excretion rates .

Biological Activity

5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, a compound belonging to the thiazolidinone family, has garnered attention due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

- Molecular Formula: C17H14N2OS

- Molecular Weight: 294.37 g/mol

- CAS Number: 292167-84-1

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study synthesized several 2-(arylimino)thiazolidin-4-one compounds, demonstrating that substituents on the phenyl group significantly influence antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound Name | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | TBD | TBD |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 22 | 91.66 |

| Ampicillin | 24 | - |

The compound 2-(chlorophenyl-imino)thiazolidin-4-one exhibited an inhibition zone of 22 mm against Staphylococcus aureus, with an activity index of 91.66%, indicating potent antibacterial properties comparable to ampicillin .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer potential. Studies have shown that compounds such as 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one can induce apoptosis in various cancer cell lines without affecting normal cells.

Case Study: Induction of Apoptosis

In a study involving lung cancer cells, several analogs of thiazolidinone were tested for their ability to induce apoptosis. Notably, two compounds demonstrated superior potency in inducing cell death in paclitaxel-resistant cell lines compared to established drugs like vinorelbine .

Antioxidant Properties

The antioxidant activity of thiazolidinones has also been documented. A study evaluated various derivatives using the ABTS radical cation decolorization assay, revealing that the presence of electron-withdrawing groups on the phenyl ring enhances antioxidant capacity.

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

| Compound Name | % Inhibition |

|---|---|

| This compound | TBD |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |

The best-performing compound showed an inhibition percentage of 81.8%, indicating strong antioxidant potential .

Q & A

Q. What is the standard synthetic route for 5-(2-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between a thiazolidinone precursor and an aromatic aldehyde. For example:

- Procedure : React 3-(2-(diethylamino)ethyl)-2-thioxo-thiazolidin-4-one (0.0021 mol) with 4-methylbenzaldehyde (0.0021 mol) and ammonium acetate (0.0042 mol) in acetic acid under reflux. Isolate the product via filtration and recrystallization .

- Variants : Sodium acetate in DMF/acetic acid mixtures can replace ammonium acetate, with reflux times adjusted (2–6 hours) depending on substituent reactivity .

Q. How is the compound structurally characterized?

Key methods :

- X-ray crystallography : Resolves tautomeric forms and confirms the (Z)-configuration of the benzylidene group (e.g., bond angles and torsion angles in ) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; the thiazolidinone carbonyl resonates near δ 170 ppm .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test :

- Catalysts : Compare ammonium acetate (proton donor) vs. sodium acetate (milder base) for imine formation .

- Solvents : Polar aprotic solvents (DMF) enhance solubility, while acetic acid promotes cyclization. Mixed solvents (DMF/acetic acid) balance reactivity .

- Temperature : Prolonged reflux (6 hours) may be needed for sterically hindered aldehydes .

Table 1 : Comparative Synthesis Conditions

| Precursor | Aldehyde | Catalyst | Solvent | Yield Reference |

|---|---|---|---|---|

| 2-Thioxo-thiazolidin-4-one | 4-Methylbenzaldehyde | NH₄OAc | Acetic acid | Not reported |

| Thiosemicarbazide derivative | 4-Methoxybenzaldehyde | NaOAc | DMF/AcOH | Not reported |

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

- Issue : Discrepancies in NMR shifts (e.g., δ 0.28–8.91 ppm in ) may stem from tautomerism (thione vs. thiol forms) or crystal packing effects .

- Solutions :

- Use variable-temperature NMR to detect dynamic equilibria.

- Compare experimental data with DFT-calculated spectra to assign tautomers .

- Validate via X-ray crystallography (e.g., bond lengths <1.7 Å confirm single-bond character in thioxo groups) .

Q. What in vitro models are suitable for evaluating biological activity?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic studies : Molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How does substituent variation on the benzylidene group affect bioactivity?

- Method : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups.

- SAR analysis :

- Increased lipophilicity (e.g., 4-methyl substitution) enhances membrane permeability .

- Electron-withdrawing groups may improve antibacterial potency by stabilizing ligand-target interactions .

Data Contradiction Analysis

Q. Why do crystallographic and computational bond lengths differ?

- Example : X-ray data ( ) shows C-S bond lengths of ~1.68 Å, while DFT models may predict shorter lengths.

- Resolution :

- Crystallographic measurements account for crystal packing forces , whereas computational models assume gas-phase conditions.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing bond lengths .

Methodological Best Practices

- Synthesis : Always monitor reactions via TLC and purify via recrystallization (DMF/ethanol mixtures preferred) .

- Characterization : Combine multiple techniques (X-ray, NMR, IR) to confirm structure and tautomeric state .

- Bioactivity : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.